molecular formula C27H44O8 B106620 20,26-Dihydroxyecdysone CAS No. 19458-46-9

20,26-Dihydroxyecdysone

Cat. No. B106620
CAS RN: 19458-46-9
M. Wt: 496.6 g/mol
InChI Key: RRCGNPRHZQPOOT-FFBSXHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20,26-Dihydroxyecdysone is a steroid hormone found in insects and some plants. It is also known as ecdysone, which plays a crucial role in the process of molting and metamorphosis in insects. The chemical structure of 20,26-dihydroxyecdysone is similar to that of the human hormone, testosterone. It is a predominant ecdysteroid metabolite .


Synthesis Analysis

The enzyme responsible for the synthesis of 20,26-dihydroxyecdysone in the Chirononius cell preparations has been characterized as a typical cytochrome P-450-dependent monooxygenase . It was a strictly microsomal enzyme, sensitive to inhibition by carbon monoxide and imidazole/triazole-based fungicides, and required NADPH for maximal activity .


Molecular Structure Analysis

The molecular formula of 20,26-Dihydroxyecdysone is C27H44O8 . It has an average mass of 496.634 Da and a monoisotopic mass of 496.303619 Da . The structure of 20,26-dihydroxyecdysone was confirmed by 'H-NMR .


Chemical Reactions Analysis

Major mechanisms of chemical reactions involving 20,26-Dihydroxyecdysone are a reversible oxidation and epimerization of the hydroxyl at C3, the formation of esters and other conjugates at some preferred hydroxyl groups, and hydroxylation at C26 to 26-hydroxyecdysteroids, which may be further oxidized to the corresponding ecdysonoic acids, followed by excretion .


Physical And Chemical Properties Analysis

20,26-Dihydroxyecdysone has a molecular formula of C27H44O8, an average mass of 496.634 Da, and a monoisotopic mass of 496.303619 Da .

Scientific Research Applications

1. Hormonal Activity and Epimeric Forms

20,26-Dihydroxyecdysone (20,26-ECD), identified in various plants like Vitex species, exists as two C-25 epimers. These epimers have been synthesized and separated, revealing different degrees of moulting hormone activity in assays such as the Musca assay. This discovery highlights the importance of stereochemistry in the hormonal activity of ecdysteroids like 20,26-ECD (Suksamrarn, Yingyongnarongkul, & Promrangsan, 1998).

2. Role in Ecdysteroid Metabolism

The metabolism of 20-hydroxyecdysone (20E) in cattle was investigated to control its potential misuse. During this study, metabolites such as 14-deoxy-20-hydroxyecdysone, 20,26-dihydroxyecdysone, and 14-deoxy-20,26-dihydroxyecdysone were identified. This research contributes to understanding how ecdysteroids like 20,26-ECD are metabolized in different species (Destrez et al., 2009).

3. Insect Cell Line Research

Research on epithelial cell lines from Chironomus tentans showed that these cells produce 20,26-dihydroxyecdysone when incubated with 20-hydroxyecdysone. This study demonstrates the involvement of cytochrome P-450-dependent oxidase in the metabolism of ecdysteroids and its relation to ecdysteroid resistance in insect cell lines (Kayser, Winkler, & Spindler-Barth, 1997).

4. Metamorphosis and Development in Insects

20,26-dihydroxyecdysone has been studied in the context of insect development. For instance, the gene CYP18A1 in Drosophila melanogaster was found to be essential for metamorphosis, highlighting the significant role of ecdysteroid metabolism, including the formation of compounds like 20,26-ECD, in developmental processes (Guittard et al., 2011).

5. Biochemical Activities in Larvae and Eggs

Studies on various insect species, including Drosophila larvae and embryonated eggs of the tobacco hornworm, have shown the presence and role of 20,26-dihydroxyecdysone in developmental stages. These studies contribute to understanding the biochemical activities and roles of ecdysteroids during the developmental stages of insects (Kaplanis et al., 1980).

Safety And Hazards

20,26-Dihydroxyecdysone has been evaluated in early stage clinical trials in healthy volunteers and in patients for the treatment of neuromuscular, cardio-metabolic or respiratory diseases . It has shown a good safety profile with no serious adverse events during these trials .

Future Directions

There is growing interest in the pharmaceutical and medical applications of 20,26-Dihydroxyecdysone . The prospects and limitations of developing 20,26-Dihydroxyecdysone as a drug are being discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .

properties

CAS RN

19458-46-9

Product Name

20,26-Dihydroxyecdysone

Molecular Formula

C27H44O8

Molecular Weight

496.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6,7-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O8/c1-23(33,14-28)8-7-22(32)26(4,34)21-6-10-27(35)16-11-18(29)17-12-19(30)20(31)13-24(17,2)15(16)5-9-25(21,27)3/h11,15,17,19-22,28,30-35H,5-10,12-14H2,1-4H3/t15-,17-,19+,20-,21-,22+,23?,24+,25+,26+,27+/m0/s1

InChI Key

RRCGNPRHZQPOOT-FFBSXHGNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(CO)O)O)O)O

SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O

synonyms

20,26-dihydroxyecdysone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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